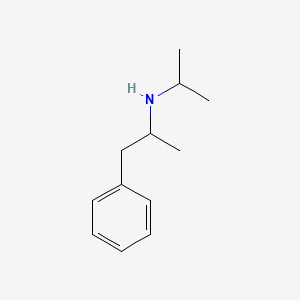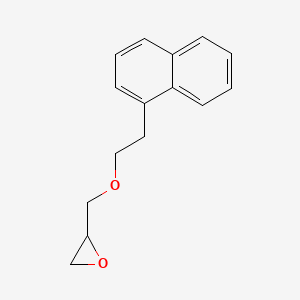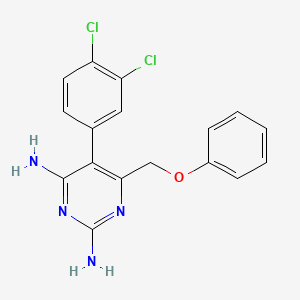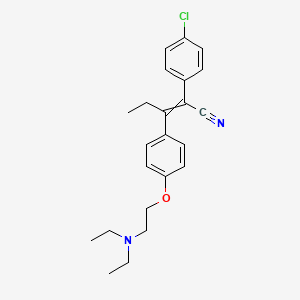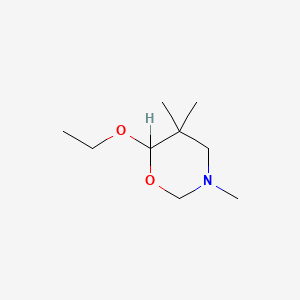
2,4(1H,3H)-Pyrimidinedione, 1-(2,3-bis(hydroxymethyl)cyclobutyl)-5-methyl-, rel-(1R,2R,3S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 1-(2,3-bis(hydroxymethyl)cyclobutyl)-5-methyl-, rel-(1R,2R,3S)- is a complex organic compound with significant applications in various fields of science. This compound is characterized by its unique structure, which includes a pyrimidinedione core and a cyclobutyl ring with hydroxymethyl groups. The presence of these functional groups makes it a versatile molecule in chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-bis(hydroxymethyl)cyclobutyl)-5-methyl-, rel-(1R,2R,3S)- typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclobutyl ring, followed by the introduction of hydroxymethyl groups through hydroxylation reactions. The pyrimidinedione core is then constructed through a series of condensation reactions involving appropriate amines and carbonyl compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and controlled temperature environments to ensure efficient synthesis. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to achieve large-scale production.
化学反応の分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(2,3-bis(hydroxymethyl)cyclobutyl)-5-methyl-, rel-(1R,2R,3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The pyrimidinedione core can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of substituted pyrimidinedione derivatives.
科学的研究の応用
2,4(1H,3H)-Pyrimidinedione, 1-(2,3-bis(hydroxymethyl)cyclobutyl)-5-methyl-, rel-(1R,2R,3S)- has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-bis(hydroxymethyl)cyclobutyl)-5-methyl-, rel-(1R,2R,3S)- involves its interaction with specific molecular targets. The hydroxymethyl groups and the pyrimidinedione core play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target.
類似化合物との比較
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dihydroxypropyl)-5-methyl-: Similar structure but with a different side chain.
2,4(1H,3H)-Pyrimidinedione, 1-(2,3-bis(hydroxymethyl)cyclopentyl)-5-methyl-: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-bis(hydroxymethyl)cyclobutyl)-5-methyl-, rel-(1R,2R,3S)- lies in its specific configuration and the presence of the cyclobutyl ring with hydroxymethyl groups. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
126261-64-1 |
|---|---|
分子式 |
C11H16N2O4 |
分子量 |
240.26 g/mol |
IUPAC名 |
1-[2,3-bis(hydroxymethyl)cyclobutyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O4/c1-6-3-13(11(17)12-10(6)16)9-2-7(4-14)8(9)5-15/h3,7-9,14-15H,2,4-5H2,1H3,(H,12,16,17) |
InChIキー |
CQZYBCKQQXXILW-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C2CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




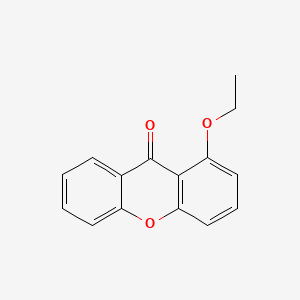
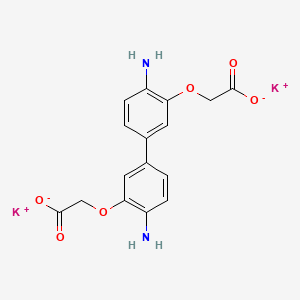
![(2S)-2-[[(2S)-2-amino-4-phenyl-butanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12803108.png)


